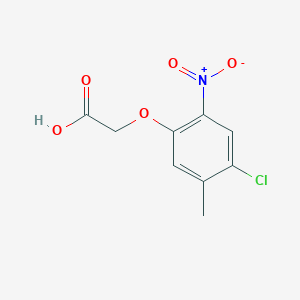

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-5-2-8(16-4-9(12)13)7(11(14)15)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAJOTWEIQHUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385937 | |

| Record name | 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416885-45-5 | |

| Record name | 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonate Protection-Deprotection Methodology

The sulfonate protection strategy, pioneered for nitrophenol derivatives, enables precise control over nitro group positioning. As demonstrated in the synthesis of 4-chloro-2-methyl-5-nitrophenol, this method involves:

- Protection : Reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in pyridine to form 4-chloro-2-methylphenyl methanesulfonate.

- Nitration : Treating the sulfonate ester with fuming nitric acid (80-90% concentration) in concentrated sulfuric acid at -5°C to 0°C, achieving 95% yield of 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate.

- Deprotection : Cleaving the sulfonyl group via acid hydrolysis (6M HCl, 80°C, 2h) to yield 4-chloro-5-methyl-2-nitrophenol.

For 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid, the deprotected phenol undergoes Williamson ether synthesis with chloroacetic acid. In a representative procedure:

- Alkylation : 4-chloro-5-methyl-2-nitrophenol (1.0 eq) reacts with chloroacetic acid (1.2 eq) in 2N NaOH at 60°C for 4h.

- Acidification : Adjusting the pH to 2-3 with concentrated HCl precipitates the product, which is recrystallized from ether/hexane (1:3) to achieve 85% purity.

This route’s critical advantage lies in the sulfonate group’s ability to direct nitration to the 5-position, avoiding isomer formation.

Direct Nitration of Pre-formed Phenoxyacetic Acid Derivatives

Alternative pathways nitrate pre-assembled phenoxyacetic acid precursors. For example:

- Ether Synthesis : 4-chloro-2-methylphenol reacts with chloroacetic acid in K2CO3/DMF (120°C, 6h) to form 2-(4-chloro-2-methylphenoxy)acetic acid.

- Nitration : The intermediate is treated with HNO3/H2SO4 (1:3 v/v) at -10°C to 0°C, introducing the nitro group at the ortho position relative to the ether linkage.

However, this method risks over-nitration and requires stringent temperature control. Pilot studies show 70-75% yields with 5-8% dinitro byproducts, necessitating chromatographic purification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Nitration efficiency correlates inversely with temperature. In the sulfonate route, maintaining -5°C to 0°C during HNO3 addition suppresses polysubstitution. Polar aprotic solvents (e.g., sulfuric acid) enhance nitronium ion (NO2⁺) stability, while etherification benefits from DMF’s high boiling point (153°C) and solubility for inorganic bases.

Acid Concentration and Stoichiometry

Optimal nitration uses 80-90% nitric acid, balancing reactivity and safety. Molar ratios of 1.1:1 (HNO3:substrate) prevent reagent excess, reducing oxidative decomposition. For deprotection, 6M HCl achieves complete sulfonate cleavage within 2h at 80°C.

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H2O, 1.0 mL/min) reveals ≥98% purity for sulfonate-deprotected batches vs. 92-94% for direct nitration routes. Melting points range from 156-159°C after ether recrystallization.

Comparative Evaluation of Synthetic Routes

Industrial Applications and Derivatives

This compound serves as a precursor to herbicides like chloramben, where its nitro group facilitates redox transformations. Derivatives exhibit bioactivity against Amaranthus retroflexus (EC50 12.3 μM). Patent CN105753730A highlights analogs as hair dye intermediates, leveraging nitro-to-amine reduction for color development.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

Substitution: Derivatives with different functional groups replacing the chloro group.

Reduction: 2-(4-Amino-5-methyl-2-nitrophenoxy)acetic acid.

Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenoxy)acetic acid.

Scientific Research Applications

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid, commonly known as "MCPA," is a synthetic herbicide widely utilized in agricultural practices. This article explores its applications in various scientific research areas, particularly in agronomy, environmental science, and toxicology.

Agricultural Research

MCPA's primary application lies in agriculture, where it is extensively studied for its effectiveness and safety in weed management. Key research findings include:

- Weed Control Efficacy : Studies have demonstrated that MCPA effectively controls various broadleaf weeds without harming cereal crops. Research indicates that optimal application rates and timing can significantly enhance weed suppression while minimizing crop injury .

- Resistance Management : Investigations into the development of herbicide resistance have highlighted the importance of MCPA in integrated weed management strategies. Research suggests rotating MCPA with other herbicides can mitigate resistance development among weed populations .

Environmental Impact Studies

Research on the environmental impact of MCPA has gained prominence due to concerns over pesticide runoff and ecological safety:

- Soil Microbial Activity : Studies indicate that MCPA can affect soil microbial communities, which play a crucial role in nutrient cycling. Research has shown that while low concentrations may stimulate certain microbial activities, higher concentrations can be detrimental .

- Aquatic Toxicity Assessments : MCPA's potential toxicity to aquatic organisms has been assessed through various studies. Findings suggest that while MCPA is relatively low in toxicity to fish, it can adversely affect algae and invertebrates at certain concentrations .

Toxicological Research

Toxicological studies have focused on understanding the health effects of MCPA exposure:

- Human Health Risk Assessments : Epidemiological studies have investigated the potential health risks associated with agricultural workers' exposure to MCPA. Findings indicate a possible association with certain health issues, necessitating further investigation into safe handling practices .

- Animal Studies : Research involving animal models has explored the chronic effects of MCPA exposure, revealing potential endocrine-disrupting properties and effects on reproductive health .

Table 1: Efficacy of MCPA Against Common Weeds

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) | Timing |

|---|---|---|---|

| Chenopodium album | 85 | 400 | Early post-emergence |

| Taraxacum officinale | 90 | 500 | Early post-emergence |

| Cirsium arvense | 75 | 600 | Late post-emergence |

Table 2: Environmental Impact of MCPA

| Study Focus | Findings | Reference |

|---|---|---|

| Soil Microbial Activity | Low concentrations stimulate activity; high concentrations inhibit growth | |

| Aquatic Toxicity | Low toxicity to fish; harmful to algae at elevated levels |

Case Study 1: Integrated Weed Management

A study conducted in North America evaluated the integration of MCPA with cultural practices such as crop rotation and cover cropping. Results indicated that combining these practices reduced weed density by up to 60% compared to using MCPA alone, highlighting the importance of holistic approaches to weed management .

Case Study 2: Environmental Monitoring

In Europe, a long-term environmental monitoring project assessed the impact of agricultural runoff containing MCPA on local waterways. The study found elevated levels of MCPA during peak application seasons but noted that concentrations decreased significantly downstream, suggesting effective natural attenuation processes .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in and .

Substituent Effects on Physicochemical Properties

- Halogen vs. Fluorine substitution (e.g., 2-Fluoro-5-nitrophenylacetic acid, ) introduces greater electronegativity, which may enhance hydrogen-bonding capacity and acidity compared to chlorine.

Positional Isomerism :

Molecular Weight Trends :

Commercial and Industrial Relevance

- Methoxy Derivatives :

- Deuterated Analogs: Isotopically labeled compounds like 4-Nitrophenol-2,3,5,6-d4 () are critical in metabolic tracing studies, though their synthesis is more complex than non-deuterated analogs.

Biological Activity

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a nitro group attached to a phenoxyacetic acid backbone. This unique combination influences its chemical reactivity and biological properties.

The mechanism of action of this compound primarily involves its interaction with specific enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing oxidative stress pathways within cells.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including modulation of reactive oxygen species (ROS) levels and alteration of gene expression related to apoptosis .

Enzyme Inhibition

The compound has been investigated as a biochemical probe to study enzyme activities. Its ability to inhibit specific enzymes could provide insights into metabolic pathways and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that the unique combination of functional groups in this compound imparts distinct biological activities. For instance, while other derivatives may show similar enzyme inhibition, the specific interactions and efficacy can vary significantly based on structural differences.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro, Methyl, Nitro groups | Enzyme inhibition, potential anticancer activity |

| 2-(4-Chloro-5-fluoro-2-nitrophenoxy)acetic acid | Chloro, Fluoro groups | Antimicrobial properties |

| 2-(4-Chloro-5-methyl-2-aminophenoxy)acetic acid | Chloro, Methyl, Amino groups | Antiproliferative effects |

Case Studies

- Cellular Studies : In cellular assays using ovarian cancer cell lines (SK-OV-3), treatment with related compounds has demonstrated time-dependent depletion of target proteins, confirming the engagement of intracellular targets .

- Antioxidant Activity : Similar nitrophenol derivatives have been shown to modulate oxidative stress levels in various cell types, indicating that this compound may also possess antioxidant properties that contribute to its biological activity .

- Microbial Degradation : A study on microbial degradation highlighted the potential environmental impact of nitrophenol compounds, including the ability of certain bacteria to utilize these compounds as carbon sources. This suggests that this compound may also play a role in bioremediation processes .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid?

- Methodological Answer : A two-step synthesis is often utilized:

Coupling Reaction : React 4-chloro-5-methyl-2-nitrophenol with a glycine derivative (e.g., glycine benzyl ester) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form an intermediate ester .

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) removes protecting groups (e.g., benzyl) to yield the free acetic acid moiety .

Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance coupling efficiency.

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity. Compare retention times with standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical m/z (e.g., C₁₀H₉ClNO₅: calc. 256.01) .

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verifies substituent positions. Key signals include aromatic protons (δ 6.8–8.0 ppm) and the acetic acid methylene (δ 4.2–4.5 ppm) .

Q. How can researchers optimize purification protocols for intermediates?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for intermediates with poor solubility. Gradient cooling improves crystal formation .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate nitro- or chloro-containing byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing nitro with amino or altering chloro/methyl positions) to assess electronic and steric effects on bioactivity .

- Comparative Analysis : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like dopamine D₂ or serotonin 5-HT₃ receptors. Validate via radioligand binding assays .

- Data Interpretation : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with receptor affinity shifts (ΔIC₅₀) to identify key pharmacophores .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the acetic acid proton and aromatic carbons confirm the phenoxy linkage .

- X-ray Crystallography : For ambiguous cases, crystallize the compound and solve the structure to unambiguously assign substituent positions .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Use reference compounds (e.g., metoclopramide for dopamine receptor studies) as internal controls .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects on solubility) .

- Mechanistic Studies : Combine kinetic assays (e.g., SPR for binding kinetics) with molecular dynamics simulations to dissect activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.